Meticillin serves as a model substrate for studying the mechanisms by which Staphylococcus aureus develops resistance to beta-lactam antibiotics, a class that includes penicillins, cephalosporins, and carbapenems. Researchers can utilize meticillin to identify and characterize mutations in penicillin-binding proteins (PBPs) of S. aureus that confer resistance. This knowledge is crucial for developing new antibiotics that can bypass these resistance mechanisms [].
The primary mechanism of meticillin resistance in S. aureus is the production of a beta-lactamase enzyme, penicillinase, which cleaves the beta-lactam ring of the antibiotic, rendering it inactive. Researchers can employ meticillin to evaluate the efficacy of new beta-lactamase inhibitors. By combining meticillin with a potential inhibitor and testing its ability to prevent S. aureus growth, scientists can assess the inhibitor's potential to restore the effectiveness of beta-lactam antibiotics [].
Meticillin can be used as a control antibiotic in studies exploring alternative antibacterial strategies against S. aureus. Researchers might compare the effectiveness of new compounds or approaches to meticillin to determine their potential for combating this pathogen. This comparative analysis helps assess the viability of these new strategies.
Meticillin provides a tool to study the dynamic interaction between antibiotics and bacteria. Scientists can use meticillin to investigate how S. aureus responds to antibiotic exposure, including changes in gene expression, metabolic pathways, and biofilm formation []. This knowledge can inform the development of more targeted and effective antibiotic therapies.
Meticillin sodium is a semisynthetic antibiotic belonging to the penicillin class, specifically designed to be resistant to penicillinase, an enzyme produced by certain bacteria that can inactivate traditional penicillins. It is primarily used in the treatment of infections caused by Staphylococcus aureus and other gram-positive bacteria. The compound has a chemical formula of and an average molecular weight of approximately 420.41 g/mol .
Due to its susceptibility to gastric acid, meticillin sodium is administered via injection rather than orally. The compound acts by inhibiting bacterial cell wall synthesis, specifically targeting the transpeptidase enzyme involved in cross-linking peptidoglycan chains, a critical process for maintaining bacterial cell integrity .
Meticillin sodium exhibits bactericidal activity against a range of gram-positive bacteria. Its mechanism of action involves:
Clinical studies have shown that meticillin sodium is effective against various strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), although resistance has become increasingly common due to genetic mutations in target PBPs .
The synthesis of meticillin sodium involves several key steps:
text6-APA + ortho-dimethoxybenzoyl chloride → Meticillin baseMeticillin base + NaOH → Meticillin sodium
Meticillin sodium is primarily used in clinical settings for:
Meticillin sodium has been studied for its interactions with various drugs and compounds:
These interactions necessitate careful monitoring when prescribing meticillin sodium alongside other medications.
Several compounds share structural or functional similarities with meticillin sodium. Below is a comparison highlighting their uniqueness:
| Compound Name | Characteristics | Unique Features |
|---|---|---|
| Ampicillin | Broad-spectrum penicillin; susceptible to penicillinase | Effective against a wider range of gram-negative bacteria |
| Oxacillin | Beta-lactam antibiotic; resistant to penicillinase | Similar structure but broader activity against staphylococci |
| Nafcillin | Semisynthetic penicillin; resistant to beta-lactamases | Often used for serious staphylococcal infections |
| Cloxacillin | Resistant to penicillinase; similar efficacy as meticillin | Used mainly for skin and soft tissue infections |
Meticillin sodium stands out due to its specific structural modifications that enhance its resistance to beta-lactamases while maintaining efficacy against targeted gram-positive bacteria. Its unique side-chain configuration allows it to inhibit transpeptidation effectively without being hydrolyzed by common bacterial enzymes .
Meticillin sodium presents as a white to off-white crystalline powder with distinct organoleptic properties that are characteristic of pharmaceutical-grade sodium salts of penicillin derivatives [1] [2] [3] [4]. The compound exhibits an odorless profile, which is typical for purified antibiotic sodium salts [1] [5]. The crystalline nature of the powder reflects the ordered molecular arrangement typical of sodium salts of beta-lactam antibiotics, with the sodium cation providing ionic bonding that contributes to the solid-state stability of the compound [3] [4].
The physical form of meticillin sodium is specifically designed for pharmaceutical applications, with the crystalline structure providing optimal dissolution characteristics for injection preparations [3]. The powder form facilitates accurate dosing and reconstitution processes in clinical settings, while the white to off-white coloration serves as a visual indicator of product purity and integrity [4] [6].
Meticillin sodium exhibits a melting point range of 196-197°C, which is characteristic of crystalline sodium salts of penicillin derivatives [1] [2] [7]. This relatively high melting point indicates strong intermolecular forces within the crystal lattice, primarily due to ionic interactions between the sodium cation and the carboxylate anion, supplemented by hydrogen bonding networks [7].
The thermal behavior of meticillin sodium follows patterns typical of beta-lactam antibiotics, with the compound showing progressive degradation as temperature increases beyond ambient conditions [8] [9]. Studies on related beta-lactam antibiotics have demonstrated that thermal decomposition typically follows first-order kinetics, with the beta-lactam ring being particularly susceptible to thermal stress [8] [10].
At elevated temperatures, meticillin sodium undergoes thermal decomposition with the formation of multiple degradation products [8]. Research indicates that even at 25°C, slight decomposition can produce visually detectable changes in beta-lactam antibiotics, emphasizing the importance of proper storage conditions [8]. The compound exhibits boiling point of 640°C, though this temperature is far beyond practical pharmaceutical applications and represents theoretical extrapolation under standard atmospheric pressure conditions [1] [7].
Meticillin sodium demonstrates excellent water solubility with reported values exceeding 300 mg/mL, classifying it as freely soluble in aqueous media [11] [12]. This high aqueous solubility is characteristic of sodium salts of penicillin derivatives and is essential for parenteral administration applications [11]. The enhanced water solubility compared to the parent acid form results from the ionization of the carboxylic acid group and the formation of the sodium salt, which creates favorable hydration interactions with water molecules [11] [12].
The aqueous solubility properties enable rapid dissolution and bioavailability when administered by injection, which is the primary route of administration for meticillin sodium [11]. Studies have shown that the compound maintains stable solutions in water, though the stability is temperature and pH dependent [12]. In phosphate-buffered saline at pH 7.2, the solubility has been reported as approximately 10 mg/mL, indicating that buffer composition can influence solubility characteristics [13].
Meticillin sodium exhibits variable solubility in organic solvents, with ethanol showing the highest compatibility among commonly used organic solvents at 40 mg/mL [11] [12]. This moderate ethanol solubility allows for certain formulation approaches and analytical procedures involving ethanol-water mixtures [11].
The compound demonstrates limited solubility in less polar organic solvents, with acetone solubility reported at 0.35 mg/mL and chloroform solubility at 0.06 mg/mL [11] [12]. These lower solubility values in organic solvents reflect the ionic nature of the sodium salt, which favors polar and protic solvents over non-polar alternatives [12].
Dimethyl sulfoxide (DMSO) compatibility has been reported at approximately 14.4 mg/mL, making it suitable for research applications and analytical procedures where DMSO is used as a solvent system [13] [14]. The compound shows slight solubility in methanol, indicating limited compatibility with this polar protic solvent [1].
Meticillin sodium exhibits significant pH-dependent stability characteristics that are critical for its pharmaceutical applications and storage requirements [15] [16] [17]. The compound demonstrates optimal stability in the pH range of 6.0-8.0, with maximum stability occurring at approximately pH 6.0-7.0 [15] [16] [17].
At acidic pH conditions (pH < 5.0), meticillin sodium experiences rapid degradation with substantially decreased stability [15] [16] [17]. Studies have shown that at pH 5.4, resistance and stability decrease substantially compared to neutral conditions [15]. The acidic environment promotes hydrolysis of the beta-lactam ring, leading to loss of antimicrobial activity [16] [17].
Alkaline conditions (pH > 8.0) also result in decreased stability, though the degradation mechanism differs from acidic conditions [16] [17]. The alkaline environment facilitates nucleophilic attack on the beta-lactam ring, resulting in ring opening and subsequent degradation [16].
The pH-dependent behavior is particularly relevant for clinical applications, as physiological pH variations can affect the stability and efficacy of meticillin sodium solutions [17]. Studies have demonstrated that penicillin-binding protein interactions are also pH-dependent, with acidic conditions affecting the binding affinity and antimicrobial effectiveness [17].
Meticillin sodium is characterized as light sensitive, requiring protection from both natural and artificial light sources during storage and handling [13] [1]. This photosensitivity is a common characteristic of beta-lactam antibiotics and is related to the chromophoric properties of the beta-lactam ring system and associated aromatic substituents [13] [1].
Photodegradation of meticillin sodium can occur through various mechanisms, including photoinduced electron transfer and direct photolysis [18] [19]. The compound's sensitivity to light wavelengths above approximately 300 nm makes it susceptible to degradation under normal lighting conditions [19]. Studies on related beta-lactam antibiotics have shown that photodegradation can result in the formation of reactive intermediates that may contribute to reduced antimicrobial efficacy [18] [19].
Storage recommendations specifically indicate the need for light protection during storage, with amber or opaque containers being preferred to minimize photodegradation [13] [1]. The photosensitivity also extends to solution forms, where reconstituted meticillin sodium solutions should be protected from light to maintain stability [13].
Meticillin sodium demonstrates temperature-dependent stability characteristics that are crucial for storage and handling protocols [16] [8] [9]. The compound shows acceptable stability at temperatures ≤ 25°C, making it suitable for controlled room temperature storage under appropriate conditions [16] [8].
At physiological temperatures (35-37°C), meticillin sodium exhibits limited stability with measurable degradation occurring over time [9]. Studies on beta-lactam antibiotics have shown that thermal degradation typically follows first-order kinetics, with degradation rates increasing exponentially with temperature [8] [9].
Elevated temperature exposure results in progressive degradation, with studies showing that at 56°C for 30 minutes, some beta-lactam antibiotics retain partial activity, while exposure to 121°C for 15 minutes (autoclave conditions) results in significant degradation [20] [21]. The thermal stability of meticillin sodium is comparable to other penicillin derivatives, with the beta-lactam ring being the primary site of thermal degradation [8] [10].
The stability of meticillin sodium in solution is influenced by multiple factors including pH, temperature, buffer composition, and ionic strength [16] [22]. Aqueous solutions of meticillin sodium are generally not recommended for storage beyond one day due to progressive degradation in solution [13].
Buffer systems can significantly impact solution stability, with citrate buffers showing superior stabilization compared to phosphate or bicarbonate systems [22]. The optimal buffer-to-drug molar ratio for maintaining stability has been reported as ≥ 0.75 for citrate buffer systems [22].
Ionic strength effects have been demonstrated in studies showing that sodium chloride addition can influence the stability of meticillin sodium solutions, with increased salting-out effects observed at lower temperatures [23]. The presence of metal ions can also affect solution stability through complexation reactions that may accelerate degradation pathways [16] [22].
Irritant;Health Hazard